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BMS-599626: A Comparative Analysis of Kinase
Specificity
For Researchers, Scientists, and Drug Development Professionals

BMS-599626 (also known as AC480) is a potent, orally bioavailable small molecule inhibitor

targeting the human epidermal growth factor receptor (HER) family of kinases.[1][2] This guide

provides a detailed comparison of its specificity for HER1 (EGFR) and HER2 over other

kinases, supported by experimental data and protocols.

Kinase Inhibition Profile
BMS-599626 demonstrates high affinity and inhibitory activity against HER1 and HER2.

Biochemical assays reveal that it is a highly selective inhibitor, with significantly lower potency

against other related and unrelated kinases.

Table 1: Kinase Selectivity Profile of BMS-599626
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Kinase Target IC50 (nM) Ki (nM)
Inhibition
Mechanism

HER1 (EGFR) 20[1][2][3][4] 2[4] ATP-competitive[4]

HER2 30[1][2][3][4] 5[4]
ATP-

noncompetitive[4]

HER4 190[1][2][4] Not Reported Not Reported

VEGFR2
>100-fold higher than

HER1/2[1][2][4]
Not Reported Not Reported

c-Kit
>100-fold higher than

HER1/2[1][2][4]
Not Reported Not Reported

Lck
>100-fold higher than

HER1/2[1][2][4]
Not Reported Not Reported

MEK
>100-fold higher than

HER1/2[1][2]
Not Reported Not Reported

The data clearly indicates that BMS-599626 is a selective and potent inhibitor of HER1 and

HER2.[5] Its distinct mechanisms of inhibition for HER1 (ATP-competitive) and HER2 (ATP-

noncompetitive) are noteworthy features that may influence its biological activity and potential

for combination therapies.[4]

Cellular Activity
The inhibitory effects of BMS-599626 on kinase activity translate to potent anti-proliferative

effects in tumor cell lines that are dependent on HER1 and/or HER2 signaling.[3][5] The

compound was shown to be highly selective for tumor cells that depend on HER1/HER2 and

had no effect on the proliferation of cell lines that do not express these receptors.[3][4]

Table 2: Inhibition of Cellular Proliferation by BMS-599626

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.medchemexpress.com/bms-599626.html
https://www.medchemexpress.com/BMS-599626-Hydrochloride.html
https://aacrjournals.org/clincancerres/article/12/20/6186/191657/Preclinical-Antitumor-Activity-of-BMS-599626-a-pan
https://www.selleckchem.com/products/BMS-599626.html
https://www.selleckchem.com/products/BMS-599626.html
https://www.selleckchem.com/products/BMS-599626.html
https://www.medchemexpress.com/bms-599626.html
https://www.medchemexpress.com/BMS-599626-Hydrochloride.html
https://aacrjournals.org/clincancerres/article/12/20/6186/191657/Preclinical-Antitumor-Activity-of-BMS-599626-a-pan
https://www.selleckchem.com/products/BMS-599626.html
https://www.selleckchem.com/products/BMS-599626.html
https://www.selleckchem.com/products/BMS-599626.html
https://www.medchemexpress.com/bms-599626.html
https://www.medchemexpress.com/BMS-599626-Hydrochloride.html
https://www.selleckchem.com/products/BMS-599626.html
https://www.medchemexpress.com/bms-599626.html
https://www.medchemexpress.com/BMS-599626-Hydrochloride.html
https://www.selleckchem.com/products/BMS-599626.html
https://www.medchemexpress.com/bms-599626.html
https://www.medchemexpress.com/BMS-599626-Hydrochloride.html
https://www.selleckchem.com/products/BMS-599626.html
https://www.medchemexpress.com/bms-599626.html
https://www.medchemexpress.com/BMS-599626-Hydrochloride.html
https://www.selleckchem.com/products/BMS-599626.html
https://www.medchemexpress.com/bms-599626.html
https://www.medchemexpress.com/BMS-599626-Hydrochloride.html
https://pubmed.ncbi.nlm.nih.gov/17062696/
https://www.selleckchem.com/products/BMS-599626.html
https://aacrjournals.org/clincancerres/article/12/20/6186/191657/Preclinical-Antitumor-Activity-of-BMS-599626-a-pan
https://pubmed.ncbi.nlm.nih.gov/17062696/
https://aacrjournals.org/clincancerres/article/12/20/6186/191657/Preclinical-Antitumor-Activity-of-BMS-599626-a-pan
https://www.selleckchem.com/products/BMS-599626.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2932101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Cancer Type HER Status IC50 (µM)

Sal2 Salivary Gland HER2 Overexpression 0.24[4]

BT474 Breast HER2 Amplified 0.31[4]

KPL-4 Breast HER2 Amplified 0.38[4]

PC9 Lung HER1 Activated 0.34[4]

GEO Colon HER1 Overexpression 0.90[4]

N87 Gastric HER2 Amplified 0.45[4]

AU565 Breast HER2 Amplified 0.63[4]

A2780 Ovarian HER1/HER2 Negative
No significant

inhibition[4]

MRC5 Fibroblast HER1/HER2 Negative
No significant

inhibition[4]

Signaling Pathway Inhibition
BMS-599626 effectively abrogates HER1 and HER2 signaling, leading to the inhibition of

downstream pathways critical for tumor cell growth and survival, such as the MAPK and

PI3K/Akt pathways.[1][3] Furthermore, it has been shown to inhibit the formation of

HER1/HER2 heterodimers, which are potent drivers of oncogenic signaling.[3][5]
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Caption: HER1/HER2 signaling pathway and the inhibitory action of BMS-599626.
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Experimental Protocols
HER Kinase Inhibition Assay
This biochemical assay determines the 50% inhibitory concentration (IC50) of a test compound

against HER family kinases.

Materials:

Recombinant HER1, HER2, and HER4 cytoplasmic domains (expressed in Sf9 insect cells).

[4]

Substrate: poly(Glu/Tyr), 4:1.[4]

[γ-33P]ATP.[4]

Assay Buffer: 50 mM Tris-HCl (pH 7.7), 10 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA.[4]

Stop Buffer: 0.3 M EDTA, 2.5 mg/mL BSA.[4]

Termination Mixture: 3.5 mM ATP, 5% trichloroacetic acid.[4]

GF/C Unifilter plates.

Liquid scintillation counter.

Procedure:

Prepare reaction mixtures (50 µL final volume) containing 10 ng of HER1 or HER4, or 150 ng

of partially purified HER2.[4]

Add varying concentrations of BMS-599626.

The reaction mixture also includes 1.5 µM poly(Glu/Tyr), 1 µM ATP, and 0.15 µCi [γ-33P]ATP

in assay buffer.[4]

Incubate reactions for 1 hour at 27°C.[4]
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Terminate the reaction by adding 10 µL of stop buffer, followed by 108 µL of the termination

mixture.[4]

Recover acid-insoluble proteins on GF/C Unifilter plates.[4]

Determine the incorporation of radioactive phosphate by liquid scintillation counting.[4]

Calculate the percent inhibition of kinase activity relative to control reactions and determine

IC50 values using nonlinear regression analysis.[4]

Cellular Phosphorylation Assay (Western Blot)
This cell-based assay measures the inhibition of receptor autophosphorylation and

downstream signaling pathway components.

Materials:

Tumor cell lines (e.g., Sal2, GEO).[3]

BMS-599626.

Lysis buffer.

Antibodies: Anti-phosphotyrosine, anti-HER2, anti-phospho-MAPK, anti-MAPK, anti-

phospho-Akt, anti-Akt.[3]

Immunoprecipitation reagents (e.g., anti-CD8 antibody for CD8HER2 fusion proteins).[3]

SDS-PAGE and Western blotting equipment.

Procedure:

Culture tumor cells to the desired confluency.

Treat cells with varying concentrations of BMS-599626 for a specified time (e.g., 1 hour).[1]

Lyse the cells and quantify protein concentration.
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For receptor phosphorylation, immunoprecipitate the target receptor (e.g., HER2) from cell

lysates.[3]

Separate proteins from total cell lysates (for downstream signaling) or immunoprecipitates

(for receptor phosphorylation) by SDS-PAGE.

Transfer proteins to a membrane and probe with specific primary antibodies against

phosphorylated and total proteins.[3]

Detect with appropriate secondary antibodies and a chemiluminescent substrate.

Quantify band intensities to determine the inhibition of phosphorylation. IC50 values can be

calculated based on the dose-dependent inhibition.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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